N-(4-vinylphenyl)cyclopropanecarboxamide
Description
N-(4-Vinylphenyl)cyclopropanecarboxamide is a cyclopropane-containing carboxamide derivative characterized by a vinyl substituent on the para position of the phenyl ring. Cyclopropane rings are known for their unique electronic and steric effects, which influence reactivity, stability, and bioactivity .
Properties
IUPAC Name |
N-(4-ethenylphenyl)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-2-9-3-7-11(8-4-9)13-12(14)10-5-6-10/h2-4,7-8,10H,1,5-6H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASVYQISEIUTKGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)NC(=O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-vinylphenyl)cyclopropanecarboxamide typically involves the reaction of 4-vinylaniline with cyclopropanecarboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to 0°C
- Reaction time: 2-4 hours
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(4-vinylphenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The vinyl group can participate in addition reactions with halogens or hydrogen halides.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Halogens (Br2, Cl2) or hydrogen halides (HBr, HCl) can be used under mild conditions.
Major Products Formed
Oxidation: Epoxides or diols
Reduction: Amines
Substitution: Halogenated derivatives
Scientific Research Applications
N-(4-vinylphenyl)cyclopropanecarboxamide has several applications in scientific research:
Polymer Chemistry: It can be used as a monomer for the synthesis of functional polymers with unique properties.
Materials Science: The compound can be incorporated into materials to enhance their mechanical strength and thermal stability.
Biological Studies: It can serve as a model compound for studying the interactions of cyclopropane-containing molecules with biological systems.
Medicinal Chemistry:
Mechanism of Action
The mechanism of action of N-(4-vinylphenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring can act as a reactive site, participating in various biochemical reactions. The vinyl group can also undergo polymerization or addition reactions, leading to the formation of larger molecular structures.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key analogues and their properties are summarized below:
Key Observations:
- Steric Effects: Bulky substituents (e.g., sulfamoyl-dimethoxypyrimidinyl in ) reduce conformational flexibility, whereas smaller groups (e.g., nitro in ) favor compact molecular packing.
- Solubility: Acetylamino and methoxy groups improve aqueous solubility via hydrogen bonding, whereas cyanophenyl derivatives exhibit lower solubility due to hydrophobicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
